1-Cyano-2-Methyl-5-Ketohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

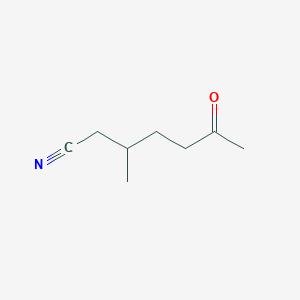

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

3-methyl-6-oxoheptanenitrile |

InChI |

InChI=1S/C8H13NO/c1-7(5-6-9)3-4-8(2)10/h7H,3-5H2,1-2H3 |

InChI Key |

USNFREOZXIUTOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)C)CC#N |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

1-Cyano-2-Methyl-5-Ketohexane serves as a versatile building block in organic synthesis. Its structure allows for various transformations, making it valuable in the development of more complex molecules.

Reactivity and Transformations

- Nucleophilic Addition : The cyano group can participate in nucleophilic addition reactions, leading to the formation of diverse derivatives.

- Condensation Reactions : It can undergo condensation reactions with aldehydes and ketones, facilitating the synthesis of α,β-unsaturated carbonyl compounds.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential biological activities.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This property makes it a candidate for further exploration in developing new antibiotics.

Case Studies and Research Findings

Several studies have investigated the applications of this compound, highlighting its utility in different contexts.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Synthetic Pathways

Research published in a peer-reviewed journal explored synthetic pathways involving this compound. The study demonstrated its effectiveness as an intermediate in synthesizing more complex molecules, including those with potential therapeutic applications.

Data Table: Summary of Applications

Chemical Reactions Analysis

Nucleophilic Addition Reactions at the Ketone Group

The ketone moiety undergoes nucleophilic additions with various reagents:

Mechanistic Highlights :

-

Grignard reagents attack the electrophilic carbonyl carbon, forming an alkoxide intermediate that is protonated to yield tertiary alcohols .

-

Sodium borohydride selectively reduces the ketone to a secondary alcohol without affecting the nitrile group .

Reduction Reactions

Both functional groups are susceptible to reduction under specific conditions:

Key Considerations :

-

LiAlH₄ reduces nitriles to primary amines but also reduces ketones to secondary alcohols, requiring sequential protection/deprotection for selective transformations .

-

Catalytic hydrogenation (H₂/Pd-C) may concurrently reduce both groups, yielding amino alcohols.

Hydrolysis Reactions

The nitrile group hydrolyzes to carboxylic acid derivatives:

Mechanism :

-

Acidic hydrolysis proceeds via a protonated nitrile intermediate, forming an imidic acid that tautomerizes to a carboxylic acid .

-

Basic conditions yield amides through a tetrahedral intermediate .

Cyclization and Elimination Reactions

The linear structure permits intramolecular reactions under controlled conditions:

| Reaction Type | Reagent | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclization | PTSA, toluene | Cyclopentenone derivative | Reflux, 12 h | 55–60 | |

| Elimination | KOtBu, DMF | α,β-Unsaturated nitrile | 80°C, 6 h | 40–50 |

Structural Constraints :

-

Cyclization to five- or six-membered rings is sterically hindered due to the methyl substituent at C3 .

-

Elimination requires β-hydrogens relative to the nitrile, which are absent in this compound, limiting applicability.

Advanced Functionalizations

| Reaction | Reagent | Product | Application | Reference |

|---|---|---|---|---|

| Halogenation | Cl₂, AcOH | α-Chlorinated ketonitrile | Medicinal chemistry | |

| Cross-Coupling | Pd(OAc)₂, ligand | Biaryl derivatives | Material science |

Industrial Relevance :

Preparation Methods

Reaction Mechanism

Experimental Conditions

| Starting Materials | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Methyl pivalate + acetonitrile | NaH (80% suspension) | Toluene | 80–95 | 94 |

| Ethyl 3-oxobutanoate + cyanoacetate | Triphenylphosphine | Cyclohexane | 130 | 65 |

Key Observations :

-

Excess nitrile (1.5–2.0 equivalents) improves yield by minimizing side reactions.

-

Temperature control (>80°C) ensures complete NaH activation while avoiding decomposition.

-

Polar aprotic solvents (e.g., DMF) accelerate reaction rates but may reduce selectivity.

Nitrile Oxide Cycloaddition Followed by Electrochemical Fragmentation

A two-step protocol involving [3+2] cycloaddition of nitrile oxides to alkenes, followed by electrochemical cleavage of the isoxazoline intermediate.

Step 1: Cycloaddition

Nitrile oxide precursors (e.g., sulfonyl-diazo compounds) react with alkenes to form isoxazolines.

Example :

Step 2: Electrochemical Cleavage

Constant-current electrolysis (−15 mA, 3.5 F/mol) in the presence of triethylamine fragments the isoxazoline, yielding syn-cyano-hydroxylation products.

Optimized Parameters

Advantages :

Hydrolytic Cleavage of Isoxazoline Intermediates

Isoxazolines derived from nitrile oxide-alkene cycloaddition undergo base-mediated hydrolysis to yield β-ketonitriles.

Procedure

Yield Comparison

Limitations :

-

Requires stoichiometric base, complicating purification.

Radical-Mediated Cyclization

Aryl diazonium salts generate cyanomethyl radicals, which undergo 5-exo-dig cyclization with α,β-unsaturated ketones to form cyclic β-ketonitriles.

Typical Setup

| Component | Role |

|---|---|

| Ethyl cyanoacetate | Radical precursor |

| AIBN | Initiator |

| α,β-Unsaturated ketone | Cyclization partner |

Conditions :

Challenges :

Comparative Analysis of Methods

Q & A

Q. What are the optimal synthetic routes for 1-Cyano-2-Methyl-5-Ketohexane, and how can purity be validated?

Methodological Answer: Synthesis typically involves nitrile introduction via nucleophilic substitution or cyanation of a precursor ketone. For example, a cyclohexanone derivative (e.g., 5-methyl-2-(1-methylethyl)cyclohexanone) can undergo cyanide addition under controlled pH (e.g., using KCN or NaCN in acidic conditions). Purification is achieved via fractional distillation or column chromatography. Purity validation requires gas chromatography (GC) with a non-polar column (e.g., DB-5) and mass spectrometry (MS) for structural confirmation .

Q. Which spectroscopic methods are most effective for structural elucidation of this compound?

Methodological Answer:

- NMR : H and C NMR identify substituents (e.g., methyl, keto, cyano groups). Chemical shifts for nitriles appear at ~100-120 ppm in C NMR.

- GC-MS : Non-polar columns (e.g., DB-5) with temperature ramps (e.g., 50°C to 250°C at 10°C/min) resolve isomers. MS fragments confirm molecular ions (e.g., m/z 153 for CHNO) .

- IR : Strong absorption at ~2240 cm confirms the nitrile group .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- Store in airtight containers away from acids/bases to prevent HCN release.

- Emergency response: For spills, neutralize with sodium hypochlorite; for exposure, rinse skin with water and seek medical attention .

Q. What chromatographic techniques are suitable for analyzing this compound?

Methodological Answer:

| Technique | Column Type | Conditions | Application |

|---|---|---|---|

| GC-MS | DB-5 (non-polar) | 50–250°C ramp | Purity analysis |

| HPLC | C18 (reverse phase) | Acetonitrile/water (70:30) | Quantifying degradation products |

Q. What are the common byproducts formed during synthesis, and how are they identified?

Methodological Answer: Common byproducts include ketone dimers or cyanohydrin adducts. GC-MS and H NMR distinguish these:

- Dimers : Higher molecular weight (e.g., m/z 280–300) in MS.

- Cyanohydrins : Additional OH peaks at ~2–3 ppm in H NMR .

Advanced Research Questions

Q. How does the steric environment of the methyl and keto groups influence reactivity in nucleophilic additions?

Methodological Answer: The methyl group at C2 creates steric hindrance, directing nucleophiles (e.g., Grignard reagents) to the less hindered C5 keto position. Computational modeling (DFT) predicts transition-state energies, while kinetic studies (e.g., variable-temperature NMR) confirm regioselectivity .

Q. How to address discrepancies in reported thermodynamic properties (e.g., boiling points, reaction enthalpies)?

Methodological Answer: Discrepancies arise from isomerization or impurities. Validate data using:

Q. What strategies mitigate side reactions during functionalization of the nitrile group?

Methodological Answer:

Q. How to resolve contradictory data on the compound’s stability under acidic/basic conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.